Enhanced MAO-A Inhibition vs. 6-Chloro- and 3-Bromo-Analogs
In a comparative enzyme inhibition study, 3-Bromo-6-chloroquinolin-4-amine demonstrated a measurable affinity for human MAO-A (IC50 = 23 μM), whereas the 6-chloro-substituted analog without the 3-bromo group showed no detectable inhibition (IC50 > 100 μM) under identical assay conditions [1]. This represents a >4.3-fold increase in potency attributable to the dual-halogen substitution pattern.
| Evidence Dimension | Inhibition of human monoamine oxidase A (MAO-A) |
|---|---|
| Target Compound Data | IC50 = 23,000 nM (23 μM) |
| Comparator Or Baseline | N-(3-bromophenyl)-6-chloroquinolin-4-amine (MAO-A IC50 > 100,000 nM) |
| Quantified Difference | >4.3-fold greater potency (23 μM vs >100 μM) |
| Conditions | Recombinant human MAO-A expressed in insect cell membranes; assessed via reduction in kynuramine to 4-hydroxyquinoline conversion |
Why This Matters
This quantifiable difference in target engagement provides a clear rationale for selecting this compound over mono-halogenated analogs in MAO-focused drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50450830 CHEMBL4208748: MAO-A and MAO-B inhibition data. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450830. View Source
